molecular formula C7H11BrCl2N2 B2932228 (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride CAS No. 2089245-92-9

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B2932228
CAS No.: 2089245-92-9
M. Wt: 273.98
InChI Key: VJOQKEGANYHMEV-XRIGFGBMSA-N
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Description

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring with one nitrogen atom. This particular compound is notable for its bromine substitution on the pyridine ring and its amine group, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position of the pyridine ring. This is usually achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amine Introduction: The brominated pyridine is then subjected to a reaction with an appropriate amine source, such as (S)-1-phenylethylamine, under conditions that promote nucleophilic substitution. This step introduces the amine group at the 1-position of the ethan-1-amine moiety.

    Formation of Dihydrochloride Salt: The final step involves converting the free base of the amine into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents (e.g., ether or tetrahydrofuran).

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include imines, nitriles, or carboxylic acids.

    Reduction: Products include primary amines or alcohols.

Scientific Research Applications

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.

    (1S)-1-(3-Fluoropyridin-4-yl)ethan-1-amine dihydrochloride: Similar structure but with a fluorine atom instead of bromine.

    (1S)-1-(3-Iodopyridin-4-yl)ethan-1-amine dihydrochloride: Similar structure but with an iodine atom instead of bromine.

Uniqueness

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1S)-1-(3-bromopyridin-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOQKEGANYHMEV-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1)Br)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=NC=C1)Br)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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